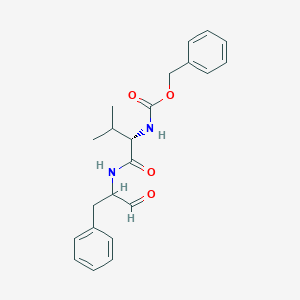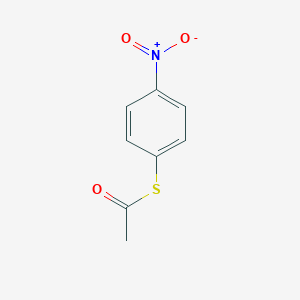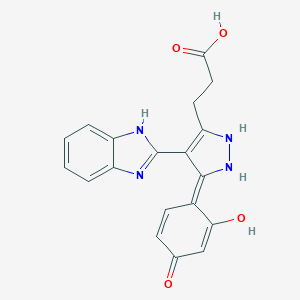
Carbobenzoxy-valinyl-phenylalaninal
Descripción general
Descripción
Carbobenzoxy-valinyl-phenylalaninal has been identified as a potent inhibitor of Aβ production, which is significant in the context of Alzheimer's disease research. Its inhibitory properties were initially observed in CHO cells transfected with βAPP695, leading to further studies to probe the amino acid sequence specificity of the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).
Synthesis Analysis
The synthesis of carbobenzoxy-valinyl-phenylalaninal involves combinatorial chemistry techniques, where a large number of dipeptide aldehydes were synthesized and evaluated for their inhibitory properties. This approach allowed for the rapid identification and optimization of potent inhibitors, leading to the discovery of compounds with enhanced potencies relative to the original molecule (Higaki et al., 1999).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of carbobenzoxy-valinyl-phenylalaninal were not found, the general approach involves using spectroscopic methods such as NMR and X-ray crystallography to elucidate the molecule's structure, particularly focusing on the spatial arrangement of its functional groups and overall 3D conformation.
Chemical Reactions and Properties
Carbobenzoxy-valinyl-phenylalaninal's chemical properties, including its reactivity with various enzymes and potential for participating in chemical reactions, are informed by its inhibitory activity. Its effectiveness as a protease inhibitor suggests specific interactions with enzyme active sites, likely through the formation of reversible covalent bonds with the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).
Aplicaciones Científicas De Investigación
Inhibitor of Abeta Production
Carbobenzoxy-valinyl-phenylalaninal has been studied for its inhibitory properties on the production of Abeta, a peptide associated with Alzheimer's disease. This compound was used as a starting point in a study where various dipeptide aldehydes were synthesized to identify potent inhibitors of Abeta production. The study found several dipeptide aldehydes with enhanced potencies compared to carbobenzoxy-valinyl-phenylalaninal, contributing to Alzheimer's research (Higaki et al., 1999).
Role in Peptide Synthesis
Carbobenzoxy-valinyl-phenylalaninal has been involved in the synthesis of peptides and derivatives, like in the study by Zahn and Brandenburg (1966), which synthesized a protected heptapeptide sequence from Tyrocidin B, indicating its role in complex peptide synthesis (Zahn & Brandenburg, 1966).
Enzyme Inactivation Studies
This compound has been used in the study of enzyme inactivation. For example, Morihara and Oka (1970) used carbobenzoxy-valinyl-phenylalaninal derivatives to study the inactivation of the enzyme subtilisin BPN', demonstrating its utility in enzymology research (Morihara & Oka, 1970).
Application in Chemical Engineering
In chemical engineering research, carbobenzoxy-valinyl-phenylalaninal has been used to study mass transfer effects in four-phase fixed-bed reactor systems. Yamada, Ohashi, and Tagawa (2012) investigated the hydrogenation of this compound to understand reaction efficiencies in different reactor configurations (Yamada, Ohashi, & Tagawa, 2012).
Studies on Inhibitory Effects
This compound has been used in studies exploring its inhibitory effects on various biological processes. For instance, Tissier et al. (2004) investigated the effects of carbobenzoxy-valinyl-phenylalaninal on myocardial dysfunction and inflammation in rats, revealing its potential in biomedical research (Tissier et al., 2004).
Propiedades
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFLTYGSREKK-ANYOKISRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
CAS RN |
88191-84-8 | |
| Record name | Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)






![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)




